molecular formula C13H13F3N4O3S B2962184 N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396747-22-0

N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2962184
CAS No.: 1396747-22-0
M. Wt: 362.33
InChI Key: BAZUSCQEAYVPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a molecular structure that incorporates two key pharmacophores: a benzenesulfonamide group and a dimethylaminopyrimidine ring . The benzenesulfonamide moiety is a privileged structure in pharmaceutical sciences, found in compounds that often target enzymes and receptors . The trifluoromethoxy group attached to the benzene ring is a common modification in drug design, as it can influence the compound's lipophilicity, metabolic stability, and overall bioavailability . The dimethylamine (DMA) group on the pyrimidine ring is an electron-donating group that can significantly impact a molecule's solubility and pharmacokinetic properties . Researchers can explore this molecule as a potential kinase inhibitor , as similar structures containing benzenesulfonamide and aminopyrimidine components have been investigated for their interactions with protein kinases such as cyclin-dependent kinase 2 (CDK2) . It may also serve as a key chemical building block for the synthesis of more complex molecules or as a candidate in high-throughput screening assays to identify new biologically active compounds. This product is intended for chemical and biological research purposes only. Warning: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c1-20(2)12-17-7-9(8-18-12)19-24(21,22)11-5-3-10(4-6-11)23-13(14,15)16/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZUSCQEAYVPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following components:

  • Pyrimidine ring : Contributes to its interaction with biological targets.
  • Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity.
  • Benzenesulfonamide moiety : Often associated with enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. Some key mechanisms include:

  • Inhibition of Carbonic Anhydrases (CAs) : This compound has shown promise as a dual-tailed benzenesulfonamide inhibitor targeting human carbonic anhydrases, which are implicated in various conditions including glaucoma and tumor growth .
  • EGFR Inhibition : Similar compounds have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Biological Activity Data

Recent studies have provided insight into the efficacy of this compound. The following table summarizes key findings from various research articles:

Study Model IC50 Value (μM) Target Comments
MDA-MB-231 TNBC Cell Line0.126Cell ProliferationStrong inhibitory effect, significant selectivity against non-cancer cells.
Human Carbonic AnhydrasesNot specifiedEnzyme InhibitionDemonstrated potential in reducing intraocular pressure.
EGFR-Dell9/T790M/C797S0.1–100EGFR InhibitionEffective against resistant cancer cell lines.

Case Studies

  • In Vitro Studies on Cancer Cells
    • A study evaluated the compound's effect on MDA-MB-231 cells, showing a significant reduction in cell proliferation with an IC50 value of 0.126 μM. The selectivity index was notably high, indicating minimal toxicity to normal cells .
  • Animal Models
    • In a BALB/c nude mouse model, treatment with this compound led to a marked reduction in lung metastasis of TNBC cells compared to controls, suggesting its potential for therapeutic use in metastatic breast cancer .
  • Enzyme Inhibition Efficacy
    • Research indicated that this compound could act as a potent inhibitor of carbonic anhydrases, relevant for conditions like glaucoma. The dual-tailed structure enhances its binding affinity and specificity towards these enzymes .

Comparison with Similar Compounds

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1448047-00-4)

  • Structural Differences: The pyrimidine ring in this analog is substituted with a morpholine group at the 2-position and methyl groups at the 4- and 6-positions, compared to the dimethylamino group in the target compound. Molecular Formula: C₁₇H₁₉F₃N₄O₄S vs. the target compound’s formula (C₁₃H₁₄F₃N₅O₃S).

N-(2-(3-Cyano-6-Nitro-7-(Tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

  • Structural Differences: A quinoline core replaces the benzene sulfonamide, with additional nitro and tetrahydrofuran-3-yl-oxy substituents. The dimethylamino group is retained but conjugated to a benzamide rather than a sulfonamide.
  • Functional Implications :
    • The nitro group may enhance electron-deficient character, affecting redox properties in electrochemical applications .
    • The benzamide linkage could reduce hydrolytic stability compared to sulfonamides .

Chlorsulfuron (2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

  • Structural Differences :
    • A triazine ring replaces the pyrimidine core.
    • A chlorinated benzene sulfonamide is present instead of the trifluoromethoxy group.
  • Functional Implications :
    • Chlorsulfuron is a herbicide targeting acetolactate synthase (ALS), while the target compound’s trifluoromethoxy group may confer distinct biological activity or pesticidal selectivity .
    • The triazine ring’s planar geometry may enhance stacking interactions in enzyme active sites compared to pyrimidine .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Applications/Notes
Target Compound Pyrimidine 2-Dimethylamino, 4-(trifluoromethoxy) ~432.4 g/mol¹ Medicinal chemistry, agrochemical research
CAS 1448047-00-4 Pyrimidine 2-Morpholine, 4,6-dimethyl 432.4 g/mol Enhanced solubility via morpholine moiety
Chlorsulfuron Triazine Chlorobenzene sulfonamide 357.8 g/mol Herbicide (ALS inhibitor)
N-(2-(3-Cyano-6-Nitro...) Quinoline Nitro, tetrahydrofuran-3-yl-oxy ~600 g/mol² Electrochemical/redox studies

Research Findings and Functional Insights

  • Electrochemical Behavior: Compounds with nitro or trifluoromethoxy groups exhibit distinct redox potentials. The target compound’s trifluoromethoxy group may stabilize negative charges, making it suitable for anion-exchange membranes or catalytic systems .
  • Synthetic Challenges : Introducing morpholine (CAS 1448047-00-4) or tetrahydrofuran (Preparation 7AU) groups requires multi-step protocols, increasing complexity compared to the target compound’s straightforward sulfonylation .

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